

A Comparative Guide to the Reactivity of Diisopropyl Carbonate and Other Dialkyl Carbonates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropyl carbonate

Cat. No.: B044100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of **diisopropyl carbonate** (DIPC) with other common dialkyl carbonates, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and dibutyl carbonate (DBC). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate dialkyl carbonate for their specific synthetic needs.

Executive Summary

Dialkyl carbonates are versatile and environmentally friendly reagents used in a variety of chemical transformations, including transesterification, carboxymethylation, and alkylation reactions. Their reactivity is significantly influenced by the nature of the alkyl group. Generally, the reactivity of dialkyl carbonates as alkylating and transesterifying agents follows the trend:

Dimethyl Carbonate (DMC) > Diethyl Carbonate (DEC) > Dibutyl Carbonate (DBC) > **Diisopropyl Carbonate (DIPC)**

This trend is primarily attributed to steric hindrance and the stability of the corresponding leaving group (alkoxide). Smaller, less hindered alkyl groups, such as methyl and ethyl, lead to faster reaction rates. The bulky isopropyl groups in DIPC result in lower reactivity compared to linear dialkyl carbonates.

Physicochemical Properties

A summary of key physicochemical properties of selected dialkyl carbonates is presented in Table 1. These properties are crucial for determining appropriate reaction conditions and purification strategies.

Property	Dimethyl Carbonate (DMC)	Diethyl Carbonate (DEC)	Di-n-butyl Carbonate (DBC)	Diisopropyl Carbonate (DIPC)
CAS Number	616-38-6	105-58-8	542-52-9	6482-34-4
Molecular Weight (g/mol)	90.08	118.13	174.24	146.18
Boiling Point (°C)	90	126	207	147
Density (g/cm ³ at 20°C)	1.07	0.975	0.926	0.945
Flash Point (°C)	17	25	78	53

Reactivity Comparison

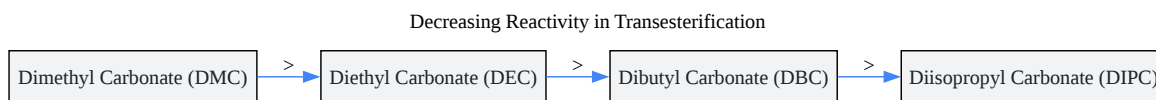
Transesterification

Transesterification is a key reaction for dialkyl carbonates, involving the exchange of an alkoxy group. The reactivity in these reactions is highly dependent on the stability of the leaving alkoxide. Experimental and computational studies have established a clear trend in the leaving group ability of various alkoxides.^[1]

A study on the reaction of various dialkyl carbonates with alcohols has defined a scale for the best leaving and entering groups, which directly correlates with the reactivity of the parent carbonate.^[1] The established trend for the leaving group ability is as follows:



This indicates that dimethyl carbonate is the most reactive, followed by diethyl carbonate, with **diisopropyl carbonate** showing significantly lower reactivity.



[Click to download full resolution via product page](#)

Figure 1: Reactivity trend of dialkyl carbonates in transesterification.

N-Alkylation

In N-alkylation reactions, dialkyl carbonates serve as greener alternatives to traditional alkylating agents like alkyl halides. The reactivity of dialkyl carbonates in the N-alkylation of imidazoles has been shown to decrease with increasing steric bulk of the alkyl group.[2]

The observed reactivity series is:

Dimethyl Carbonate > Diethyl Carbonate > Dibutyl Carbonate[2]

While **diisopropyl carbonate** was not explicitly included in this comparative study, based on the established trend of steric hindrance dictating reactivity, it can be inferred that DIPC would be less reactive than dibutyl carbonate in N-alkylation reactions.

Carboxymethylation and O-Alkylation

Dialkyl carbonates can act as both carboxymethylating and O-alkylating agents. The reaction pathway is often dependent on the reaction conditions and the nature of the substrate.[3][4] While specific quantitative comparative studies on the carboxymethylation reactivity of a wide range of dialkyl carbonates, including DIPC, are limited, the general principles of reactivity based on steric hindrance still apply. It is expected that less hindered dialkyl carbonates like DMC and DEC would be more efficient carboxymethylating and O-alkylating agents than DIPC.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving dialkyl carbonates. Researchers should optimize these conditions for their specific substrates.

General Protocol for Transesterification

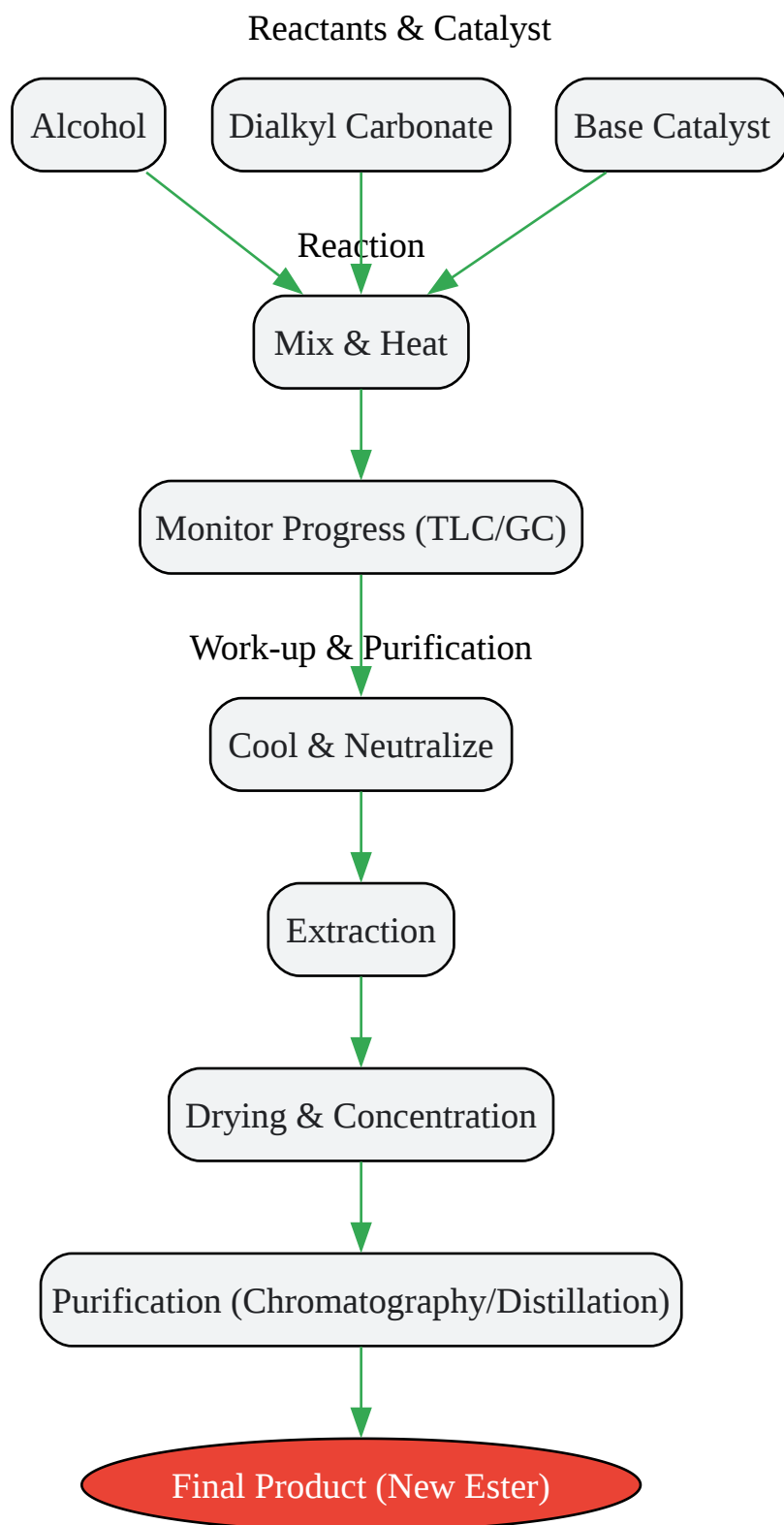
Objective: To synthesize a new ester via transesterification of an alcohol with a dialkyl carbonate.

Materials:

- Alcohol
- Dialkyl carbonate (e.g., **Diisopropyl Carbonate**)
- Base catalyst (e.g., K_2CO_3 , $NaOCH_3$)
- Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

- To a stirred solution of the alcohol in an anhydrous solvent, add the base catalyst.
- Heat the mixture to the desired reaction temperature (typically 80-150 °C).
- Add the dialkyl carbonate dropwise to the reaction mixture.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the catalyst with a dilute acid (e.g., 1M HCl).
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation.



[Click to download full resolution via product page](#)

Figure 2: General workflow for a transesterification reaction.

General Protocol for Carboxymethylation of a Polysaccharide

Objective: To introduce carboxymethyl groups onto a polysaccharide backbone using a dialkyl carbonate.

Materials:

- Polysaccharide (e.g., Cellulose, Starch)
- Dialkyl carbonate (e.g., Dimethyl Carbonate)
- Strong base (e.g., NaOH)
- Solvent system (e.g., Isopropanol/water)
- Monochloroacetic acid (for comparison or as a co-reagent in some methods)

Procedure:

- Disperse the polysaccharide in the solvent system.
- Add the strong base and stir for a specified time to activate the polysaccharide.
- Add the dialkyl carbonate to the reaction mixture.
- Heat the reaction to the desired temperature (typically 50-80 °C) and maintain for several hours.
- Monitor the degree of substitution by titration or spectroscopic methods.
- Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).
- Precipitate the carboxymethylated polysaccharide by adding a non-solvent (e.g., ethanol).
- Filter, wash, and dry the final product.

Conclusion

The reactivity of dialkyl carbonates is a critical factor in their application in organic synthesis. For reactions such as transesterification and N-alkylation, a clear trend of decreasing reactivity with increasing steric bulk of the alkyl groups is observed. Dimethyl carbonate is generally the most reactive, while **diisopropyl carbonate** is among the least reactive. This lower reactivity of DIPC can be advantageous in situations requiring higher selectivity or milder reaction conditions. Researchers should consider these reactivity trends, along with the physicochemical properties of the specific dialkyl carbonate, to optimize their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 4. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Diisopropyl Carbonate and Other Dialkyl Carbonates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044100#diisopropyl-carbonate-reactivity-compared-to-other-dialkyl-carbonates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com